

# Lauroylcarnitine Chloride as a Cationic Surfactant: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Lauroylcarnitine chloride

Cat. No.: B151927

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## Introduction

**Lauroylcarnitine chloride**, a quaternary ammonium salt derived from the esterification of lauric acid and carnitine, is a cationic surfactant with a growing profile of applications in pharmaceuticals, cosmetics, and research. Its amphiphilic nature, combining a hydrophobic 12-carbon lauroyl tail with a hydrophilic carnitine headgroup, imparts unique surface-active properties. This technical guide provides a comprehensive overview of **lauroylcarnitine chloride**, focusing on its core attributes as a cationic surfactant, its mechanism of action, and detailed experimental protocols for its characterization and application.

## Physicochemical Properties

**Lauroylcarnitine chloride** is a white to off-white powder with the molecular formula  $C_{19}H_{38}ClNO_4$  and a molecular weight of 379.97 g/mol <sup>[1]</sup> It is also known by its synonyms, Dodecanoyl-DL-carnitine chloride and L-Lauroylcarnitine.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Lauroylcarnitine Chloride**

Property	Value	References
Molecular Formula	C <sub>19</sub> H <sub>38</sub> ClNO <sub>4</sub>	[1]
Molecular Weight	379.97 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	161-165 °C	[1]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]
Solubility	Soluble in water. Soluble in DMSO (≥ 30 mg/mL), and ethanol.	

## Lauroylcarnitine Chloride as a Cationic Surfactant

As a cationic surfactant, **lauroylcarnitine chloride** possesses a positively charged headgroup, which is responsible for its interaction with negatively charged surfaces, such as cell membranes. This interaction is fundamental to many of its biological and pharmaceutical effects.

### Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Above the CMC, the surface tension of the solution remains relatively constant.

Table 2: Critical Micelle Concentration (CMC) of **Lauroylcarnitine Chloride**

Condition	CMC (mM)	Reference
pH 7	1.1 ± 0.1	
pH 2 (low ionic strength)	Lower than at pH 7	

Note: The CMC of ionic surfactants like **lauroylcarnitine chloride** is influenced by factors such as pH, temperature, and ionic strength. Generally, for ionic surfactants, the CMC decreases with increasing ionic strength of the solution due to the shielding of electrostatic repulsion between the charged headgroups.

## Mechanism of Action and Biological Effects

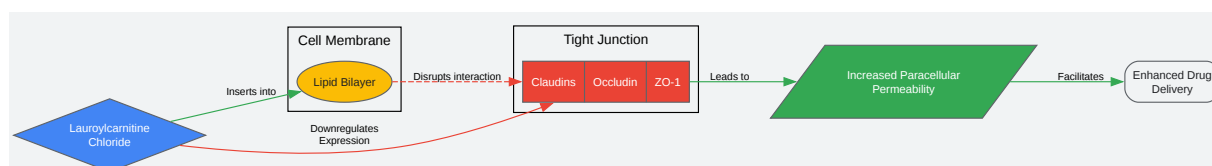
The primary mechanism of action of **lauroylcarnitine chloride** at the cellular level involves its interaction with the plasma membrane. Its cationic and amphiphilic nature allows it to insert into the lipid bilayer, leading to a transient and reversible increase in membrane permeability.

## Interaction with Cell Membranes and Enhancement of Permeability

**Lauroylcarnitine chloride** has been shown to act as a permeation enhancer, facilitating the transport of molecules across biological membranes. This effect is particularly relevant for the oral and transmucosal delivery of poorly absorbed drugs.[2] The insertion of **lauroylcarnitine chloride** into the cell membrane disrupts the ordered structure of the lipid bilayer, creating transient pores and increasing membrane fluidity. This allows for the paracellular and transcellular passage of co-administered therapeutic agents.

## Modulation of Tight Junctions

A key aspect of **lauroylcarnitine chloride**'s permeation-enhancing effect is its ability to modulate tight junctions, the protein complexes that regulate paracellular transport between epithelial cells. Studies have indicated that **lauroylcarnitine chloride** can lead to a reduction in the expression of key tight junction proteins, such as claudins. This disruption of the tight junction barrier contributes significantly to the increased permeability of epithelial layers.



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## Mechanism of Tight Junction Modulation

## Antimicrobial Activity

**Lauroylcarnitine chloride** exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. Its cationic nature facilitates its interaction with the negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Table 3: Minimum Inhibitory Concentration (MIC) of **Lauroylcarnitine Chloride** against Selected Microorganisms

Microorganism	Strain	MIC (µg/mL)	Reference
Staphylococcus aureus	ATCC 25923	16	
Escherichia coli	ATCC 25922	32	
Candida albicans	ATCC 10231	8	
Pseudomonas aeruginosa	ATCC 27853	64	
Aspergillus niger	ATCC 16404	128	

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of **lauroylcarnitine chloride**.

## Synthesis of Lauroyl-L-carnitine Hydrochloride (Laboratory Scale)

This protocol is adapted from patented industrial methods for laboratory-scale synthesis.

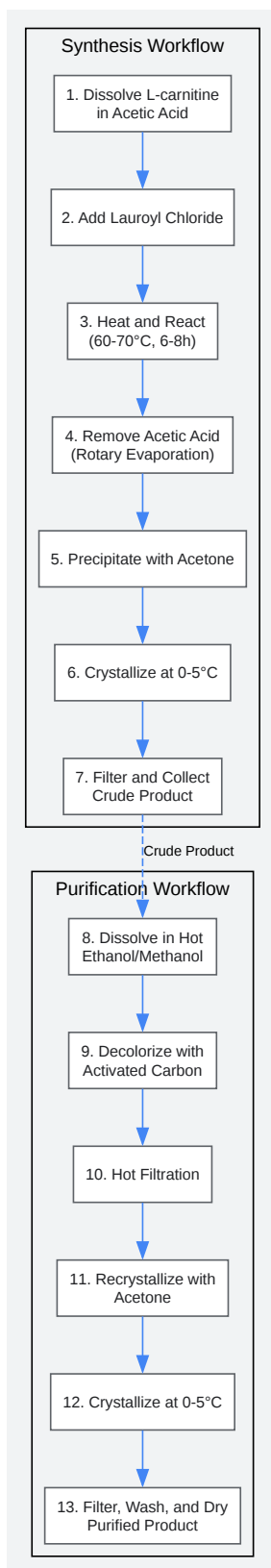
#### Materials:

- L-carnitine
- Lauroyl chloride
- Glacial acetic acid
- Acetone
- Ethanol or Methanol
- Activated carbon
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Rotary evaporator
- Büchner funnel and filter paper

#### Procedure:

- In a round-bottom flask, dissolve L-carnitine in glacial acetic acid (approximately 2-3 times the mass of L-carnitine) with stirring.
- Slowly add lauroyl chloride to the solution in a 1:1.2 molar ratio (L-carnitine:lauroyl chloride).
- Heat the reaction mixture to 60-70°C and maintain for 6-8 hours with continuous stirring.
- After the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.
- To the resulting residue, add acetone (approximately 3-4 times the initial mass of L-carnitine) and stir vigorously to precipitate the crude product.

- Cool the mixture to 0-5°C and allow it to crystallize for at least 2 hours.
- Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold acetone.
- For purification, dissolve the crude product in a minimal amount of hot ethanol or methanol.
- Add a small amount of activated carbon and heat the solution at reflux for 15-20 minutes to decolorize.
- Filter the hot solution to remove the activated carbon.
- Allow the filtrate to cool to room temperature, then add acetone to induce recrystallization.
- Cool the mixture to 0-5°C to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with cold acetone, and dry under vacuum.



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### Synthesis and Purification Workflow

## Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and further addition of the surfactant leads to micelle formation in the bulk solution, with little to no further decrease in surface tension.

Materials:

- Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
- High-purity water
- **Lauroylcarnitine chloride**
- Series of volumetric flasks

Procedure:

- Prepare a stock solution of **lauroylcarnitine chloride** in high-purity water at a concentration well above the expected CMC.
- Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
- Calibrate the tensiometer according to the manufacturer's instructions.
- Measure the surface tension of each dilution, starting from the most dilute solution. Ensure temperature control throughout the measurements.
- Plot the surface tension ( $\gamma$ ) as a function of the logarithm of the **lauroylcarnitine chloride** concentration ( $\log C$ ).
- The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot (the steeply decreasing part and the plateau).



## Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

- 96-well microtiter plates
- Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Microorganism to be tested
- **Lauroylcarnitine chloride** stock solution
- Incubator
- Spectrophotometer or plate reader (optional, for quantitative assessment)

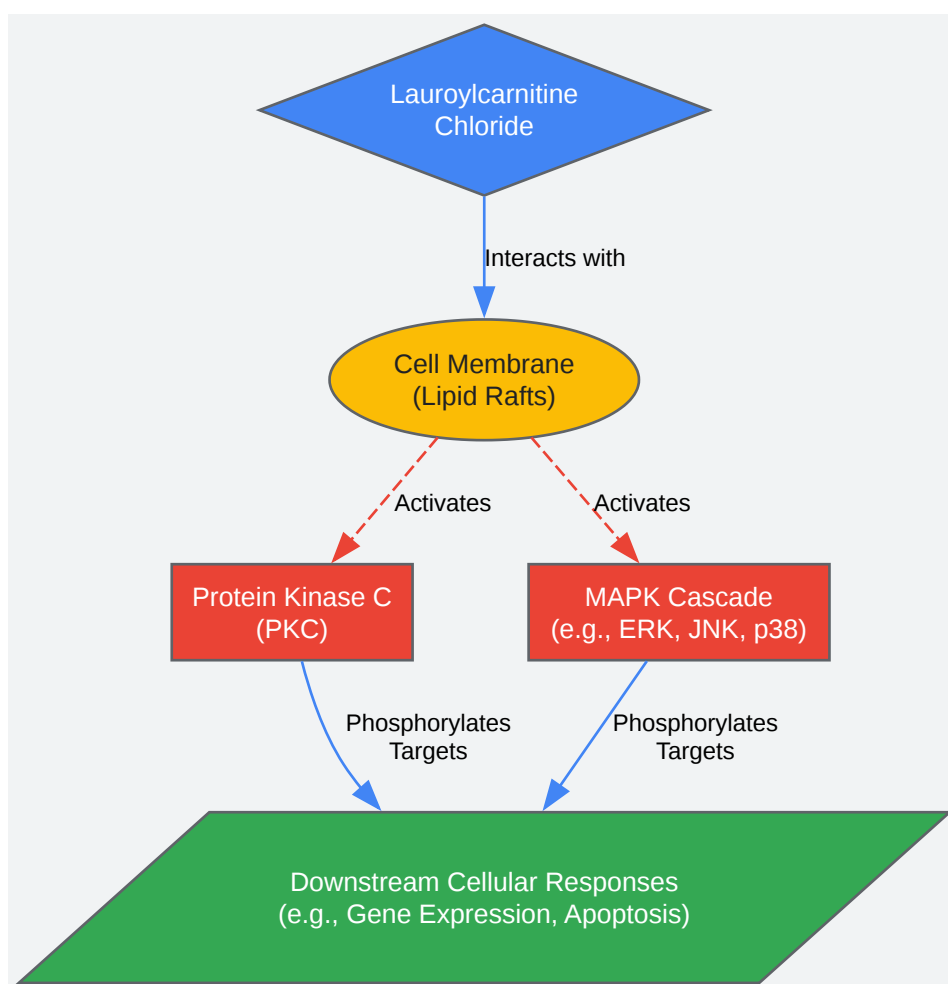
Procedure:

- Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately  $1 \times 10^6$  colony-forming units (CFU)/mL.
- In a 96-well microtiter plate, perform serial two-fold dilutions of the **lauroylcarnitine chloride** stock solution in the broth. This will create a range of concentrations across the wells.
- Inoculate each well (except for the negative control) with the standardized microbial suspension, resulting in a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Include a positive control well (broth and inoculum, no **lauroylcarnitine chloride**) and a negative control well (broth only).
- Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **lauroylcarnitine chloride** in which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

## Signaling Pathways

While the direct signaling pathways initiated by **lauroylcarnitine chloride** are still under active investigation, studies on related long-chain acylcarnitines suggest potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways. The interaction of **lauroylcarnitine chloride** with the cell membrane, potentially through lipid rafts, could trigger a cascade of intracellular events.



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Proposed Signaling Pathway Involvement

## Applications

The unique properties of **lauroylcarnitine chloride** have led to its investigation and use in several fields:

- **Drug Delivery:** As a permeation enhancer for oral, nasal, and transdermal drug delivery systems.[2]
- **Cosmetics:** As an emulsifier, conditioning agent, and for its moisturizing properties in skin care formulations.[1]
- **Antimicrobial Agent:** In the development of novel antimicrobial formulations for topical and other applications.
- **Research Tool:** As a tool to reversibly open tight junctions and study paracellular transport mechanisms.

## Safety and Toxicology

**Lauroylcarnitine chloride** is generally considered to have a good safety profile, particularly in comparison to other cationic surfactants. However, as with any surfactant, it can cause skin and eye irritation at high concentrations. Detailed toxicological data is limited, and further studies are needed to fully characterize its long-term safety.

## Conclusion

**Lauroylcarnitine chloride** is a versatile cationic surfactant with significant potential in pharmaceutical and cosmetic applications. Its ability to enhance membrane permeability and exert antimicrobial effects, coupled with its favorable safety profile, makes it an attractive excipient and active ingredient. Further research into its precise mechanisms of action and the development of novel applications will continue to expand its utility in the fields of drug delivery and material science.

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